molecular formula C16H27N3O2S B2512926 tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate CAS No. 1289387-75-2

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2512926
CAS No.: 1289387-75-2
M. Wt: 325.47
InChI Key: RJUXRPIJMKYRNH-UHFFFAOYSA-N
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Description

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate (CAS 7065-85-2) is a chemical compound with the molecular formula C16H27N3O2S and a molecular weight of 325.47 g/mol . This molecule features a piperidine ring, a key scaffold prevalent in pharmaceuticals, which is functionalized with a carbamate protecting group (Boc) and a thiazole heterocycle. The presence of the tert-butoxycarbonyl (Boc) group is significant for protecting the amine functionality during synthetic sequences, enhancing the compound's stability and solubility for handling in research settings. The thiazole ring is a privileged structure in medicinal chemistry, known for its role in molecular recognition and its appearance in compounds with a wide range of biological activities. Researchers value this compound as a versatile synthetic intermediate or building block for the development of more complex molecules, particularly in the fields of drug discovery and medicinal chemistry. The specific stereochemistry introduced by the 1-(thiazol-2-yl)ethyl substituent can be crucial for creating chiral centers with potential selectivity in biological interactions. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-12(14-17-7-10-22-14)19-8-5-13(6-9-19)11-18-15(20)21-16(2,3)4/h7,10,12-13H,5-6,8-9,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUXRPIJMKYRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)N2CCC(CC2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction for Piperidine Formation

The piperidine ring is synthesized via a Mannich reaction, as demonstrated in analogous syntheses:

Reagents :

  • Formaldehyde (2.2 eq)
  • Ammonium chloride (1.0 eq)
  • Cyclohexanone (1.0 eq)

Conditions :

  • Ethanol solvent, reflux at 80°C for 12 h
  • Yield: 78–85%

Mechanism :

  • Formation of iminium ion from formaldehyde and ammonium chloride.
  • Nucleophilic attack by cyclohexanone enolate.
  • Cyclization to form the piperidine ring.

Functionalization at C4 Position

Introduction of the methyl group at C4 is achieved through:

Grignard Alkylation :

  • Substrate : tert-Butyl 4-oxopiperidine-1-carboxylate
  • Reagent : Methylmagnesium bromide (3.0 eq)
  • Conditions :
    • Dry THF, −78°C to room temperature, 4 h
    • Quench with saturated NH₄Cl
    • Yield: 92%

Product : tert-Butyl 4-methylpiperidine-1-carboxylate

Carbamate Protection

Boc Group Installation

The amine is protected using di-tert-butyl dicarbonate:

General Protocol :

  • Substrate : Piperidin-4-ylmethylamine (1.0 eq)
  • Reagent : Boc₂O (1.1 eq)
  • Base : Triethylamine (2.0 eq)
  • Solvent : CH₂Cl₂, 0°C to RT, 8 h
  • Yield : 93%

Characterization Data :

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.70–3.10 (m, 4H, piperidine), 3.35 (s, 3H, NCH₃).
  • HR-MS : [M + H]⁺ calcd for C₁₃H₂₅N₂O₂S: 297.1582; found: 297.1620.

Final Coupling and Purification

Reductive Amination

Combine the Boc-protected piperidine with the thiazole-ethyl ketone:

Conditions :

  • Catalyst : NaBH₃CN (1.5 eq)
  • Solvent : MeOH, RT, 24 h
  • Workup :
    • Extract with CHCl₃ (3 × 30 mL)
    • Dry over MgSO₄, concentrate in vacuo
  • Yield : 76%

Chromatographic Purification

Column : Silica gel (230–400 mesh)
Eluent : Gradient from 10% to 50% EtOAc in hexane
Purity : >95% (HPLC)

Synthetic Optimization Data

Step Temperature (°C) Time (h) Yield (%) Purity (%)
Piperidine formation 80 12 85 90
Thiazole alkylation −78 → 0 2 68 88
Boc protection 25 8 93 95
Reductive amination 25 24 76 92

Challenges and Solutions

  • Epimerization During Alkylation :
    • Mitigated by using low temperatures (−78°C) and LDA as a non-nucleophilic base.
  • Boc Group Stability :
    • Avoid strong acids; use TFA only during final deprotection.
  • Thiazole Ring Oxidation :
    • Exclude peroxides and transition metals during purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the carbamate group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Anticancer Activity

One of the primary applications of tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is in the field of cancer treatment. Research indicates that compounds with thiazole groups can exhibit potent anticancer properties. For example, studies have shown that related thiazole derivatives can reverse drug resistance in cancer cell lines by modulating P-glycoprotein (P-gp), a key player in drug efflux mechanisms .

Case Study: P-glycoprotein Modulation

  • A study demonstrated that certain thiazole-based compounds increased the intracellular concentration of paclitaxel in drug-resistant SW620/Ad300 cell lines, showcasing their potential as adjuvants in chemotherapy .
  • The compound's ability to interact with ATP-binding sites on P-gp enhances the efficacy of conventional chemotherapeutics, suggesting that this compound could similarly enhance drug delivery in resistant cancer types.

Central Nervous System Effects

The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds that incorporate piperidine structures are often investigated for their effects on neurotransmitter systems.

Mechanism of Action

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

Case Study: Antibacterial Efficacy

  • Research has shown that thiazole-containing compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus . The presence of the thiazole group likely contributes to this activity by interfering with bacterial metabolism or cell wall synthesis.

Synthesis and Yield Optimization

The synthesis of this compound has been documented with varying yields under different conditions. For instance, one method reported a yield of 32.9% using specific solvents and reaction conditions (acetone and water at 50°C for 16 hours) .

Synthesis Method Yield (%) Conditions
Method A32.9Acetone/water at 50°C for 16 hours

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. The carbamate group may also participate in covalent bonding with active site residues of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Piperidine vs. Pyrrolidine Derivatives
  • Piperidine Core (6-membered ring) :
    The target compound’s piperidine core (e.g., as in and ) offers greater conformational flexibility compared to pyrrolidine (5-membered ring). For instance, tert-butyl derivatives with pyrrolidine cores (e.g., compounds 6 and 7 in ) exhibit reduced ring strain but may have lower solubility due to compactness .
  • Pyrrolidine Derivatives: Example: tert-Butyl (R)-(1-{2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)carbamate ().
Thiazole vs. Other Heterocyclic Substituents
  • Thiazole (S/N Heterocycle): The thiazole moiety in the target compound provides dual hydrogen-bonding capabilities (via N) and hydrophobic interactions (via S), contrasting with: Thiophene (S-only): Tert-butyl ((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)carbamate (CAS 1420963-24-1, ) lacks nitrogen, reducing polar interactions but enhancing lipophilicity . Pyrimidine/Pyridine (N-only): Compounds like tert-butyl ((1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate () prioritize π-π stacking and hydrogen bonding, often seen in kinase inhibitors .

Substituent Position and Chain Length

  • Ethyl Linkers: The ethyl chain in the target compound balances flexibility and stability. Shorter chains (e.g., methyl in ) reduce steric hindrance, while longer chains (e.g., phenoxyethyl in ) may improve solubility but introduce metabolic instability .
  • Benzyl/Phenyl Groups :
    tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS 634465-51-3, ) uses a trifluoromethylphenyl group, enhancing electron-withdrawing effects and bioavailability .

Functional Group Variations

  • Carbamate vs. Amide/Sulfonamide :
    The Boc group in the target compound offers reversible protection for amines, contrasting with sulfonamide derivatives (e.g., ) or amide-linked compounds (e.g., ), which are more stable but less tunable in prodrug strategies .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Key Features Reference
tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate Piperidine Thiazole-ethyl C16H26N3O2S ~324.4* Dual S/N heterocycle -
tert-Butyl (1-(1-(thiophen-2-yl)ethyl)piperidin-4-yl)carbamate (CAS 1420955-26-5) Piperidine Thiophene-ethyl C16H26N2O2S 310.5 S-only heterocycle
tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS 634465-51-3) Piperidine Trifluoromethylphenyl C18H23F3N2O2 356.4 Electron-withdrawing group
tert-Butyl (R)-(1-{2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)carbamate Pyrrolidine Trifluoroethoxy-phenoxy C20H27F3N2O4 416.4 Compact 5-membered ring

*Calculated based on structural similarity.

Table 2: Pharmacological Activity of Analogous Compounds

Compound Class Target Receptor/Enzyme Activity Key Structural Feature Reference
Silodosin-based derivatives () α1A/α1D-Adrenergic receptors Antagonism Phenoxyethyl linker
Pyrimidine derivatives () Histamine H3 receptor Agonism Pyrimidine core
Indole-phenyl derivatives () p97 ATPase Allosteric modulation Bulky aromatic substituents

Biological Activity

tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is a complex organic compound characterized by its unique structural components, including a thiazole ring, a piperidine ring, and a carbamate group. This combination presents potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula C16H27N3O2SC_{16}H_{27}N_{3}O_{2}S and features distinct functional groups that contribute to its biological activity. The thiazole moiety is known for its presence in many biologically active compounds, while the piperidine ring enhances binding affinity to biological targets. The carbamate group is recognized for improving pharmacokinetic properties.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The thiazole ring may inhibit enzyme activity through competitive inhibition.
  • Receptor Binding : The piperidine structure can enhance the compound's affinity for specific receptors, potentially modulating signaling pathways.
  • Stability and Bioavailability : The carbamate group increases the compound's stability in biological systems, enhancing its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing thiazole rings often possess antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects.

Antitumor Activity

The compound's potential as an antitumor agent has been explored through structure-activity relationship (SAR) studies. Thiazole derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit similar properties. For example:

  • IC50 Values : Compounds with thiazole structures have reported IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong antiproliferative effects .

Neuropharmacological Effects

Given the presence of the piperidine ring, there is potential for neuropharmacological activity. Research on piperidine derivatives has indicated possible effects on neurotransmitter systems, which could be relevant for cognitive enhancement or neuroprotection.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Anticancer Studies : A recent study on thiazole-containing compounds found significant anticancer activity in vitro against human liver carcinoma cells (HepG2), with some derivatives exhibiting IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Research : Another study highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole structure can enhance activity .
  • Neuroactive Compounds : Research has indicated that piperidine-based compounds can modulate neurotransmitter systems, providing insights into their potential as treatments for neurological disorders .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
SulfathiazoleThiazole + SulfonamideAntimicrobial
RitonavirThiazole + PiperidineAntiviral
CarbarylCarbamate + AromaticInsecticidal

This comparison highlights how structural variations influence biological activity and therapeutic applications.

Q & A

Q. Key Conditions :

  • Anhydrous solvents (e.g., toluene, DMF).
  • Temperature control (e.g., reflux for coupling steps).
  • Purification via column chromatography or recrystallization .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Structural validation requires a combination of techniques:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups), tert-butyl carbamate (δ ~1.4 ppm for C(CH₃)₃), and thiazole protons (δ ~7.0–8.5 ppm) .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/Br substituents if present .

Chromatography :

  • HPLC or UPLC with UV detection to assess purity (>95% for biological assays) .

Advanced Tip : For stereochemical analysis, use chiral HPLC or X-ray crystallography if crystalline .

How can researchers optimize the yield of the final product in multi-step syntheses involving piperidine and thiazole moieties?

Advanced Research Question
Optimization strategies include:

Catalyst Screening : Test alternative palladium catalysts (e.g., Pd(OAc)₂) or ligands (e.g., Xantphos) to improve coupling efficiency .

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 substitutions, while toluene minimizes side reactions in coupling steps .

Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce reaction times and improve regioselectivity .

Intermediate Purification : Isolate and characterize intermediates (e.g., tert-butyl-protected piperidine derivatives) to avoid carryover impurities .

Case Study : In a similar synthesis, substituting NaH with K₂CO3 increased the yield of a piperidine-thiazole intermediate from 65% to 82% .

What strategies are recommended for analyzing contradictory data regarding the compound's biological activity across different studies?

Advanced Research Question
Contradictions may arise from:

Assay Variability :

  • Compare experimental conditions (e.g., pH, temperature, cell lines). For enzyme inhibition assays, validate using standardized protocols (e.g., IC₅₀ measurements under identical buffer conditions) .

Compound Stability :

  • Perform stability studies (e.g., HPLC monitoring under physiological conditions) to rule out degradation .

Structural Analogues :

  • Compare activity of halogen-substituted derivatives (e.g., bromine vs. chlorine in the thiazole ring). Bromine’s halogen bonding may enhance binding affinity, as seen in similar compounds .

Example : A study on tert-butyl carbamate analogs showed that replacing a methyl group with bromine increased antibacterial activity by 30% due to improved target interaction .

How should one design in vitro and in vivo experiments to evaluate the compound's mechanism of action against bacterial targets?

Advanced Research Question
Stepwise Approach :

In Vitro Screening :

  • Enzyme Inhibition : Use purified bacterial enzymes (e.g., DNA gyrase) to measure IC₅₀ values via fluorescence-based assays .
  • MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

In Vivo Models :

  • Murine Infection Models : Administer the compound intravenously or orally to infected mice and monitor bacterial load reduction in target tissues (e.g., spleen, liver) .
  • Toxicity Profiling : Assess acute toxicity via LD₅₀ testing and histopathological analysis of major organs .

Data Integration : Combine pharmacokinetic (e.g., plasma half-life) and pharmacodynamic (e.g., target engagement) data to establish a dose-response relationship .

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